molecular formula C8H7ClF2O2S B1457663 4-(1,1-Difluoroethyl)benzenesulfonyl chloride CAS No. 1782576-12-8

4-(1,1-Difluoroethyl)benzenesulfonyl chloride

Cat. No. B1457663
CAS RN: 1782576-12-8
M. Wt: 240.66 g/mol
InChI Key: HIPMRARAXOHAEY-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.66 .


Molecular Structure Analysis

The InChI code for 4-(1,1-Difluoroethyl)benzenesulfonyl chloride is 1S/C8H7ClF2O2S/c1-8(10,11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-(1,1-Difluoroethyl)benzenesulfonyl chloride has a molecular weight of 240.66 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Preparation and Synthesis

4-(1,1-Difluoroethyl)benzenesulfonyl chloride is employed in various synthetic processes. For instance, a scalable process for preparing related benzenesulfonyl chlorides, which are key in synthesizing several drug candidates, has been developed (Meckler & Herr, 2012). Additionally, polymer-supported benzenesulfonyl chlorides have been used as intermediates in chemical transformations, including unusual rearrangements to yield diverse scaffolds (Fülöpová & Soural, 2015).

Molecular and Electronic Structure

Studies have focused on the molecular and electronic structure of benzenesulfonyl chloride derivatives. For instance, research on the synthesis, crystal, and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been conducted, providing insights into their structural characteristics (Rublova et al., 2017).

Catalytic Applications

Benzenesulfonyl chlorides, including derivatives similar to 4-(1,1-Difluoroethyl)benzenesulfonyl chloride, are utilized in catalytic reactions. For example, their reactivity has been explored in Pd-catalyzed desulfitative arylation, demonstrating their potential in producing arylated heteroarenes (Skhiri et al., 2015).

Antimicrobial Applications

Some benzenesulfonyl chlorides are synthesized for their potential antimicrobial properties. Research has been conducted on synthesizing new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides with notable antibacterial activities (Abbasi et al., 2019).

Non-Catalytic Synthesis

Benzenesulfonyl chlorides are also used in non-catalytic synthesis processes. A study on the one-pot, non-catalytic approach to 1,2,4-benzothiadiazine-1,1-dioxides, involving condensations of o-halo-substituted benzenesulfonyl chlorides, highlights this application (Cherepakha et al., 2011).

properties

IUPAC Name

4-(1,1-difluoroethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-8(10,11)6-2-4-7(5-3-6)14(9,12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMRARAXOHAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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